12-(3,4-dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
12-(3,4-Dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3,4-dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of a precursor compound with 3,4-dimethylbenzenesulfonyl chloride under acidic conditions . The reaction conditions often require controlled temperatures and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
12-(3,4-Dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
12-(3,4-Dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 12-(3,4-dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy and dimethyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
4-Methoxybenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substituents.
Dimethyl sulfone: A simpler sulfone compound with different applications.
Uniqueness
12-(3,4-Dimethylbenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is unique due to its complex structure, which combines multiple functional groups in a single molecule
Properties
IUPAC Name |
12-(3,4-dimethylphenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-13-6-8-16(10-14(13)2)29(25,26)20-18-12-22(3,23(4)21(20)24)28-19-9-7-15(27-5)11-17(18)19/h6-11,18,20H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXZQQDHECMJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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